molecular formula C20H22OSe2 B14227682 1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol CAS No. 512169-52-7

1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol

Katalognummer: B14227682
CAS-Nummer: 512169-52-7
Molekulargewicht: 436.3 g/mol
InChI-Schlüssel: PACVKIOPIWUFDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol is an organic compound that features a cyclohexanol core substituted with a 1,2-bis(phenylselanyl)ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol typically involves the reaction of cyclohexanone with phenylselanyl reagents under specific conditions. One common method involves the use of phenylselanyl chloride and a base such as sodium hydride to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phenylselanyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The phenylselanyl groups can be oxidized to form selenoxides.

    Reduction: The compound can be reduced to remove the phenylselanyl groups, yielding a simpler cyclohexanol derivative.

    Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Selenoxides and other oxidized derivatives.

    Reduction: Cyclohexanol and its derivatives.

    Substitution: Various substituted cyclohexanol derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce phenylselanyl groups into molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol involves its interaction with molecular targets through the phenylselanyl groups. These groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[1,2-Bis(phenylsulfanyl)ethenyl]cyclohexan-1-ol: Similar structure but with sulfur instead of selenium.

    1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol.

    1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexane: Similar structure but without the hydroxyl group.

Uniqueness

1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol is unique due to the presence of both phenylselanyl groups and a hydroxyl group on the cyclohexane ring

Eigenschaften

CAS-Nummer

512169-52-7

Molekularformel

C20H22OSe2

Molekulargewicht

436.3 g/mol

IUPAC-Name

1-[1,2-bis(phenylselanyl)ethenyl]cyclohexan-1-ol

InChI

InChI=1S/C20H22OSe2/c21-20(14-8-3-9-15-20)19(23-18-12-6-2-7-13-18)16-22-17-10-4-1-5-11-17/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2

InChI-Schlüssel

PACVKIOPIWUFDN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=C[Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.